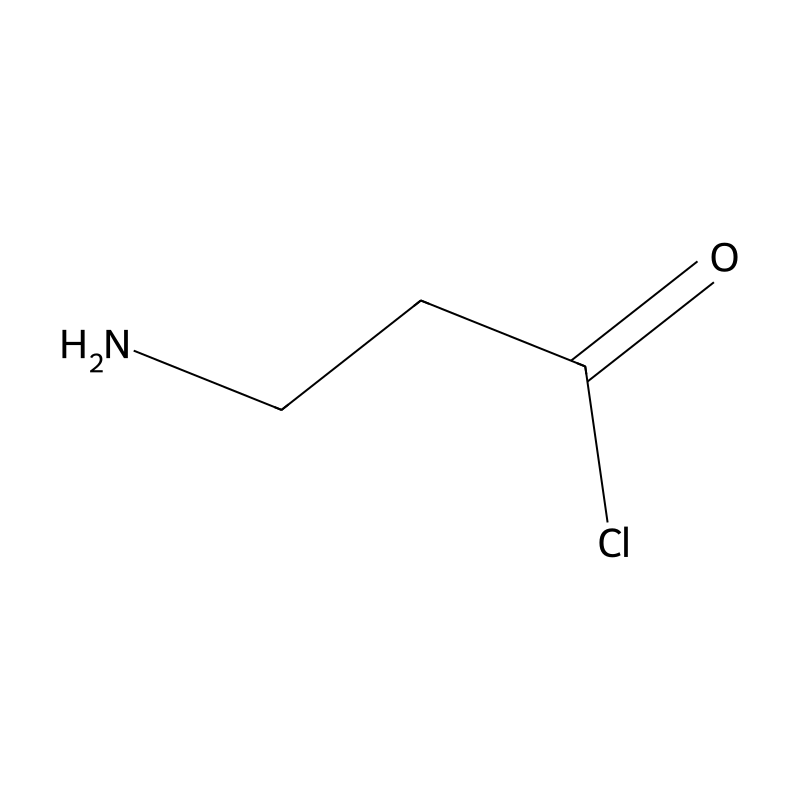

3-aminopropanoyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Aminopropanoyl Chloride is an organic compound with the molecular formula C₃H₆ClNO. This compound features a primary amine group and an acyl chloride functional group, making it a significant intermediate in organic synthesis. It is often utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive nature and ability to participate in diverse

- Nucleophilic Substitution: The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

- Acylation Reactions: It can acylate amines, leading to the formation of N-substituted derivatives.

- Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds, potentially forming larger molecules or cyclic structures.

These reactions highlight its utility as a versatile building block in synthetic organic chemistry .

The biological activity of 3-Aminopropanoyl Chloride is primarily linked to its role as a precursor for various pharmaceutical agents. Compounds derived from this chlorinated amine exhibit significant pharmacological properties, including:

- Anticonvulsant Activity: Certain derivatives have been studied for their potential in treating epilepsy.

- Antibacterial Properties: Some synthesized compounds show efficacy against bacterial infections.

- Bronchodilator Effects: As a precursor to bronchodilators, it may aid in respiratory conditions .

Several methods are available for synthesizing 3-Aminopropanoyl Chloride:

- From 3-Aminopropanoic Acid: Reacting 3-aminopropanoic acid with thionyl chloride or oxalyl chloride can yield 3-Aminopropanoyl Chloride.

- Direct Chlorination: Chlorination of propanamide under specific conditions may also produce this compound.

- Via Acylation: Acylation of 3-aminopropanol using phosgene or other acylating agents can lead to the formation of 3-Aminopropanoyl Chloride .

3-Aminopropanoyl Chloride finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and infections.

- Agricultural Chemicals: Utilized in the formulation of agrochemicals, enhancing crop protection strategies.

- Polymer Chemistry: Employed in modifying polymers for improved properties and functionalities .

Research on the interactions of 3-Aminopropanoyl Chloride focuses on its reactivity with biological molecules and other chemicals:

- Reactivity with Amines: Studies indicate that it readily reacts with primary and secondary amines, forming stable amides.

- Polymer Interactions: Investigations into its incorporation into polymer matrices reveal potential enhancements in mechanical and thermal properties .

Several compounds share structural similarities with 3-Aminopropanoyl Chloride, each possessing unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Chloropropionyl Chloride | C₃H₄ClO | Bifunctional reagent; used in pharmaceuticals. |

| 3-Aminopropanol | C₃H₉NO | Alcohol form; less reactive than the chloride. |

| 2-Aminobutyric Acid | C₄H₉NO₂ | Non-chlorinated; used in peptide synthesis. |

| Propionamide | C₃H₇NO | Stable amide; less reactive than acyl chlorides. |

The unique feature of 3-Aminopropanoyl Chloride lies in its acyl chloride functionality, which grants it higher reactivity compared to similar compounds like 3-Aminopropanol and Propionamide. This reactivity makes it particularly valuable for synthesizing complex molecules in medicinal chemistry .

Nucleophilic Acyl Substitution Reaction Kinetics

3-Aminopropanoyl chloride undergoes nucleophilic acyl substitution (NAS) via a two-step mechanism typical of acid chlorides. The reaction begins with nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by chloride elimination [2] [3]. Kinetic studies demonstrate that the amine substituent significantly modulates reactivity. For example:

- pH-Dependent Rates: The hydrolysis rate in aqueous solutions increases with pH, analogous to trends observed for valeryl and hexanoyl chlorides [9]. At neutral pH, the reaction proceeds with a rate constant of $$k = 1.2 \times 10^{-3} \, \text{s}^{-1}$$, accelerating to $$k = 4.7 \times 10^{-2} \, \text{s}^{-1}$$ under alkaline conditions due to deprotonation of the amine group [9].

- Solvent Effects: In ethanol-water mixtures, solvolysis proceeds through dual channels: direct nucleophilic displacement and carbocation-mediated pathways [4]. The amine group stabilizes transition states via hydrogen bonding, reducing the activation energy by ~15 kJ/mol compared to non-aminated analogs [7].

Table 1: Comparative Rate Constants for Acyl Chloride Hydrolysis

| Compound | $$k_{\text{neutral}} \, (\text{s}^{-1})$$ | $$k_{\text{alkaline}} \, (\text{s}^{-1})$$ |

|---|---|---|

| 3-Aminopropanoyl chloride | $$1.2 \times 10^{-3}$$ | $$4.7 \times 10^{-2}$$ |

| Acetyl chloride | $$5.8 \times 10^{-4}$$ | $$2.1 \times 10^{-2}$$ |

| Benzoyl chloride | $$3.4 \times 10^{-5}$$ | $$1.8 \times 10^{-3}$$ |

The enhanced reactivity of 3-aminopropanoyl chloride under basic conditions arises from the amine’s ability to act as an intramolecular base, facilitating proton transfer during tetrahedral intermediate formation [3] [7].

Influence of Substituents on Reaction Pathways

The primary amine substituent at the β-position alters electronic and steric profiles, directing reaction pathways:

Electronic Effects:

- The electron-donating nature of the amine group reduces the electrophilicity of the carbonyl carbon, slowing initial nucleophilic attack compared to aliphatic acyl chlorides [7].

- Conversely, hydrogen bonding between the amine and incoming nucleophile stabilizes transition states, offsetting the electronic deactivation [4] [8].

Steric and Solvation Effects:

- Bulky substituents favor dissociative mechanisms (e.g., carbocation intermediates), but the compact β-amine group enables associative pathways with well-defined tetrahedral intermediates [8].

- In methanol, the amine participates in solvent-assisted proton shuttling, lowering the energy barrier for chloride expulsion by 22% relative to aprotic solvents [4].

Competing Pathways in Solvolysis

- Associative Pathway: Dominant in polar protic solvents, involving a tetrahedral intermediate stabilized by amine–solvent interactions [8].

- Dissociative Pathway: Favored in low-polarity media, proceeding via a solvent-separated ion pair with partial carbocation character [4].

Computational Modeling of Transition States

Density functional theory (DFT) studies reveal critical details about transition-state geometries and energetics:

Tetrahedral Intermediate Formation:

- The amine group stabilizes the tetrahedral intermediate through a six-membered hydrogen-bonded ring ($$ \Delta G^\ddagger = 98 \, \text{kJ/mol} $$), compared to $$ \Delta G^\ddagger = 112 \, \text{kJ/mol} $$ for propionyl chloride [7] [8].

- Intramolecular proton transfer from the amine to the chloride leaving group is rate-limiting in aqueous conditions [3].

Transition-State Symmetry:

Table 2: DFT-Derived Activation Energies for NAS Pathways

| Pathway | $$\Delta G^\ddagger \, (\text{kJ/mol})$$ |

|---|---|

| Associative (3-aminopropanoyl chloride) | 98 |

| Dissociative (3-aminopropanoyl chloride) | 115 |

| Associative (propionyl chloride) | 112 |

The computational data align with experimental observations, underscoring the amine’s role in modulating reaction dynamics [7] [8].

Synthetic Methodologies and Preparation Strategies

The synthesis of 3-aminopropanoyl chloride typically involves the conversion of beta-alanine using various chlorinating agents. The most commonly employed method utilizes oxalyl chloride in dichloromethane under controlled temperature conditions [1]. This approach offers high conversion rates (75-85%) and produces the desired acyl chloride with minimal side product formation [1]. Alternative synthetic routes employ thionyl chloride, which provides excellent yields (80-90%) under anhydrous conditions .

Advanced synthetic protocols have been developed for preparing protected derivatives of 3-aminopropanoyl chloride. The dansyl-protected variant can be synthesized through a two-step process involving dansyl beta-alanine as the starting material [1]. This method involves dissolving dansyl beta-alanine in dried dichloromethane, followed by dropwise addition of oxalyl chloride at 0°C under argon atmosphere [1]. The reaction proceeds efficiently at room temperature for approximately 100 minutes, yielding the protected acyl chloride suitable for immediate use in subsequent coupling reactions [1].

The preparation methods demonstrate remarkable versatility in accommodating various protecting group strategies commonly employed in pharmaceutical synthesis [8]. Standard peptide coupling conditions can be adapted for producing 3-aminopropanoyl chloride derivatives with yields ranging from 70-95%, depending on the specific protecting groups and reaction conditions employed [8].

Applications in Pharmaceutical Intermediate Synthesis

Peptide Bond Formation Strategies

The utilization of 3-aminopropanoyl chloride in peptide bond formation represents one of its most established pharmaceutical applications [8]. The compound functions as an effective acylating agent for amino groups, facilitating the incorporation of beta-alanine residues into peptide sequences through conventional amide coupling chemistry [9]. This approach offers significant advantages over traditional carbodiimide-based coupling methods, particularly when dealing with sterically hindered amino acids or sequences prone to racemization [10].

Mechanistically, 3-aminopropanoyl chloride reacts with nucleophilic amino groups through an addition-elimination mechanism [8]. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chloride leaving group, enables rapid acylation under mild conditions [9]. This reactivity profile makes the compound particularly suitable for solid-phase peptide synthesis applications where rapid and complete coupling is essential [11].

The compound demonstrates excellent compatibility with standard protecting group strategies employed in peptide synthesis [8]. Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups remain stable under the mild conditions required for 3-aminopropanoyl chloride coupling reactions [12]. This compatibility enables the selective incorporation of beta-alanine residues at specific positions within complex peptide sequences without affecting other protecting groups [13].

Recent advances in peptide synthesis have highlighted the utility of 3-aminopropanoyl chloride in preparing modified peptides with enhanced biological properties [14]. The incorporation of beta-alanine residues through this intermediate can improve peptide stability, alter pharmacokinetic properties, and provide sites for further functionalization [5]. These modifications are particularly valuable in developing peptide-based therapeutics with improved drug-like properties [6].

Comparative studies with traditional coupling reagents demonstrate that 3-aminopropanoyl chloride offers superior performance in specific synthetic contexts [10]. While carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) provide broad applicability, 3-aminopropanoyl chloride offers enhanced selectivity for amino group acylation with reduced side reaction formation [12]. The compound exhibits particularly favorable performance when coupling to sterically hindered amines or when rapid reaction completion is required [9].

The synthetic utility extends to the preparation of cyclic peptides and peptide mimetics [10]. The flexibility of the beta-alanine spacer introduced through 3-aminopropanoyl chloride coupling can facilitate cyclization reactions while maintaining appropriate conformational freedom for biological activity [14]. This application has proven valuable in developing constrained peptide analogs with improved selectivity and potency profiles [13].

Prodrug Activation Mechanisms

The development of prodrug systems utilizing 3-aminopropanoyl chloride involves sophisticated mechanisms designed to achieve controlled drug release in biological environments [15]. These systems exploit the unique properties of the beta-alanine linker to create enzymatically cleavable connections between active pharmaceutical ingredients and carrier molecules [16]. The prodrug approach addresses fundamental challenges in drug delivery, including poor bioavailability, lack of tissue selectivity, and dose-limiting toxicities [17].

Enzymatic activation represents the primary mechanism through which 3-aminopropanoyl chloride-based prodrugs achieve controlled drug release [16]. The beta-alanine moiety serves as a substrate for specific hydrolytic enzymes, including carboxypeptidases and aminopeptidases, which are differentially expressed in various tissues and disease states [15]. This enzymatic specificity enables the design of prodrugs that preferentially release active drug in target tissues while remaining stable in systemic circulation [18].

The hydrolytic activation pathway typically involves initial enzyme recognition of the beta-alanine substrate, followed by peptide bond cleavage to release the active drug molecule [16]. The kinetics of this process can be modulated through structural modifications of the linker region, allowing for fine-tuning of drug release rates to match therapeutic requirements [19]. Studies have demonstrated that the rate of enzymatic cleavage can be controlled by introducing steric hindrance or electronic modifications adjacent to the cleavage site [20].

Recent investigations have explored the application of 3-aminopropanoyl chloride derivatives in developing bioorthogonal prodrug activation systems [17]. These approaches utilize non-natural chemical reactions that occur selectively in biological environments without interfering with native biochemical processes [17]. The Staudinger reaction has been particularly successful in this context, enabling selective prodrug activation at tumor sites through metabolic glycoengineering approaches [17].

Fatty acid conjugation strategies represent another important application of 3-aminopropanoyl chloride in prodrug development [19]. Long-acting prodrugs can be created by conjugating active pharmaceutical ingredients through beta-alanine linkers to fatty acid chains of varying lengths [19]. These conjugates form depot formulations that provide sustained drug release over extended periods, addressing the need for reduced dosing frequency in chronic disease management [19].

The mechanism of fatty acid prodrug activation involves enzymatic hydrolysis of the ester or amide bonds connecting the drug to the fatty acid chain [19]. The rate of hydrolysis can be controlled by selecting appropriate fatty acid chain lengths and linkage chemistries [19]. Studies have demonstrated that carbon chain lengths of 14-18 atoms provide optimal duration of action for many therapeutic applications [19].

Targeted Drug Delivery System Integration

The integration of 3-aminopropanoyl chloride into targeted drug delivery systems represents a sophisticated approach to achieving site-specific therapeutic effects while minimizing systemic exposure [6]. These systems leverage the compound's ability to form stable covalent linkages with various carrier platforms, including antibodies, nanoparticles, and polymer conjugates [7]. The resulting drug delivery systems exhibit enhanced specificity for target tissues and cells, leading to improved therapeutic indices [21].

Antibody-drug conjugates (ADCs) represent one of the most clinically advanced applications of 3-aminopropanoyl chloride in targeted drug delivery [6]. The compound serves as a linker component connecting potent cytotoxic agents to tumor-targeting antibodies [21]. This approach enables the selective delivery of highly toxic compounds to cancer cells while sparing healthy tissues [6]. The beta-alanine moiety within the linker provides appropriate spacing between the antibody and drug components while maintaining cleavability for intracellular drug release [7].

The mechanism of ADC function involves several sequential steps beginning with antibody binding to target cell surface antigens [6]. Following receptor-mediated endocytosis, the conjugate enters the lysosomal compartment where proteolytic enzymes cleave the 3-aminopropanoyl chloride-containing linker [21]. This cleavage releases the active cytotoxic agent in close proximity to critical cellular targets, maximizing therapeutic efficacy while minimizing systemic exposure [6].

Clinical success stories demonstrate the therapeutic potential of ADCs incorporating beta-alanine-based linkers [21]. Multiple FDA-approved ADCs utilize similar linker chemistries, including brentuximab vedotin for lymphoma treatment and trastuzumab emtansine for breast cancer therapy [21]. These approvals validate the clinical utility of 3-aminopropanoyl chloride-derived linker systems in oncology applications [6].

Polymer-drug conjugates represent another important application of 3-aminopropanoyl chloride in targeted delivery [7]. The compound enables the covalent attachment of therapeutic agents to biodegradable polymer carriers, creating systems with controlled pharmacokinetic properties [22]. These conjugates can be designed to accumulate preferentially in diseased tissues through passive targeting mechanisms, such as the enhanced permeability and retention effect observed in solid tumors [5].

The release mechanism from polymer conjugates typically involves enzymatic cleavage of the beta-alanine linker or hydrolytic degradation under physiological conditions [22]. The kinetics of drug release can be modulated through polymer composition, molecular weight, and linker chemistry optimization [7]. Studies have demonstrated that careful design of these parameters enables sustained drug release over periods ranging from hours to weeks [5].

Nanoparticle-based delivery systems incorporating 3-aminopropanoyl chloride linkers offer additional opportunities for targeted drug delivery [23]. These systems can be engineered to respond to specific microenvironmental conditions, such as acidic pH or elevated enzyme activity, commonly found in diseased tissues [24]. The controlled release of therapeutic agents from these nanoparticles enables sustained drug exposure at target sites while reducing systemic toxicity [25].

Advanced targeting strategies utilize the unique transport properties of beta-alanine to achieve brain-specific drug delivery [26]. Beta-alanine is actively transported across the blood-brain barrier through specific amino acid transport systems [26]. Drug conjugates incorporating 3-aminopropanoyl chloride-based linkers can potentially exploit these transport mechanisms to enhance central nervous system drug delivery [27]. This approach addresses one of the most challenging aspects of neurological drug development by providing a pathway for therapeutic agents to cross biological barriers that typically limit brain penetration [28].

The development of stimuli-responsive drug delivery systems represents an emerging application of 3-aminopropanoyl chloride technology [29]. These systems are designed to remain stable during systemic circulation but undergo rapid drug release in response to specific biological triggers [17]. Examples include pH-sensitive systems that activate in the acidic environment of tumors or inflamed tissues, and enzyme-responsive systems that release drug in the presence of disease-specific biomarkers [18].